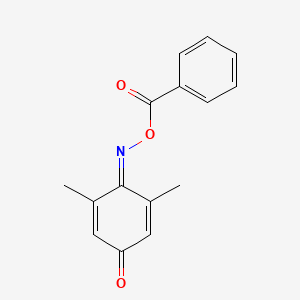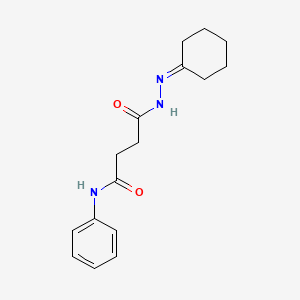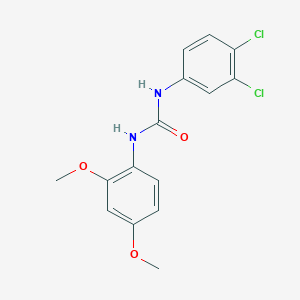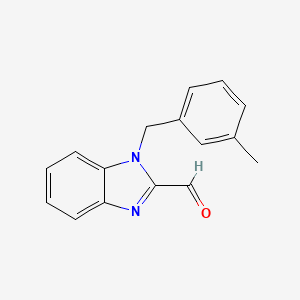![molecular formula C14H15NO2S B5694780 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid, also known as ATPA, is a chemical compound that belongs to the class of pyrrole-containing amino acids. It was first synthesized in 1990 and has since been extensively studied for its potential applications in various scientific fields.
Wirkmechanismus
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid acts as a selective agonist for the AMPA subtype of glutamate receptors, which are ionotropic receptors that mediate fast synaptic transmission in the central nervous system. 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid binds to the ligand-binding domain of AMPA receptors and induces a conformational change that leads to the opening of the ion channel and the influx of cations, including sodium and calcium ions. This results in the depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential.
Biochemical and Physiological Effects:
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been shown to have various biochemical and physiological effects, including the enhancement of synaptic transmission, the induction of long-term potentiation, and the modulation of neuronal excitability. 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has also been shown to have neuroprotective effects, as it can prevent glutamate-induced excitotoxicity and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has several advantages for lab experiments, including its high affinity and selectivity for AMPA receptors, which allows for the specific activation of these receptors without affecting other glutamate receptor subtypes. 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid also has a long half-life, which allows for prolonged activation of AMPA receptors.
However, 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and techniques to handle and administer the compound.
Zukünftige Richtungen
There are several future directions for further research on 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid, including the development of novel analogs with improved pharmacological properties and reduced toxicity. Further studies are also needed to investigate the potential therapeutic applications of 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, the role of AMPA receptors in various physiological processes, including learning and memory, needs to be further elucidated.
Synthesemethoden
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid can be synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxaldehyde with allylamine to form the intermediate compound 1-allyl-5-(2-thienyl)-1H-pyrrole-2-carbaldehyde. This intermediate is then reacted with L-proline to produce 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid. The synthesis method of 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is used as a selective agonist for the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity, learning, and memory. 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has also been studied for its potential applications in the treatment of various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
In pharmacology, 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is used as a tool compound to study the pharmacological properties of AMPA receptors and their role in various physiological processes. 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid has also been studied for its potential applications in drug discovery, as it has been shown to have high affinity and selectivity for AMPA receptors.
In medicinal chemistry, 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid is used as a lead compound for the development of novel drugs that target AMPA receptors. Various modifications have been made to the structure of 3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid to improve its pharmacological properties and reduce its side effects.
Eigenschaften
IUPAC Name |
3-(1-prop-2-enyl-5-thiophen-2-ylpyrrol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-9-15-11(6-8-14(16)17)5-7-12(15)13-4-3-10-18-13/h2-5,7,10H,1,6,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUZNLCLHVUOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CC=C1C2=CC=CS2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(prop-2-en-1-yl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)



![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)
![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)

![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)
![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)




![2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)